REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([N:8]([CH3:15])[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:5]=[C:4]([N:16]2[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)[N:3]=1.[OH-].[Na+].[NH:24]1[CH:28]=[CH:27][N:26]=[CH:25]1>CN(C=O)C>[N:24]1([C:2]2[N:7]=[C:6]([N:8]([CH3:15])[C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=3)[N:5]=[C:4]([N:16]3[CH2:21][CH2:20][O:19][CH2:18][CH2:17]3)[N:3]=2)[CH:28]=[CH:27][N:26]=[CH:25]1 |f:1.2|
|
Name
|
|
Quantity
|
135 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=N1)N(C1=CC=CC=C1)C)N1CCOCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
19.2 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
32.7 mg
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at 110° C.-120° C. for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was added with ethyl acetate and water
|
Type
|
STIRRING
|
Details
|
shaken
|
Type
|
ADDITION
|
Details
|
for mixing
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated from the mixture
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)C1=NC(=NC(=N1)N(C1=CC=CC=C1)C)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 71.3 mg | |
YIELD: PERCENTYIELD | 52.8% | |
YIELD: CALCULATEDPERCENTYIELD | 46.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |